REACTION_CXSMILES
|
ClC1C=CC(CC2C(=O)OC(C)(C)OC2=O)=CC=1.BrC1C=C2C(=CC=1)N=C(Cl)C(CC1C=CC(Cl)=CC=1)=C2Cl.[CH3:40][O:41][C:42]1[CH:58]=[CH:57][C:45]([CH2:46][CH:47]2[C:52](=[O:53])[O:51]C(C)(C)[O:49][C:48]2=[O:56])=[CH:44][CH:43]=1>>[CH3:40][O:41][C:42]1[CH:43]=[CH:44][C:45]([CH2:46][CH:47]([C:48]([OH:56])=[O:49])[C:52]([OH:53])=[O:51])=[CH:57][CH:58]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
|
Name
|
Intermediate 7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C=C1)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CC(C(=O)O)C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |